N-[(1-ethylpyrrolidin-2-yl)methyl]-1,3-benzothiazol-2-amine
Description
N-[(1-Ethylpyrrolidin-2-yl)methyl]-1,3-benzothiazol-2-amine is a benzothiazole derivative characterized by a 1,3-benzothiazol-2-amine core substituted with an ethylpyrrolidinylmethyl group. This structural motif combines the aromatic benzothiazole system, known for its pharmacological relevance, with a pyrrolidine-based side chain, which may enhance solubility and modulate bioactivity. The compound’s molecular formula is C₁₃H₁₇N₃S, with a molecular weight of 251.36 g/mol. Its synthesis typically involves multi-step reactions, including condensation or amide coupling, as seen in structurally related compounds .
Properties
Molecular Formula |
C14H19N3S |
|---|---|
Molecular Weight |
261.39 g/mol |
IUPAC Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C14H19N3S/c1-2-17-9-5-6-11(17)10-15-14-16-12-7-3-4-8-13(12)18-14/h3-4,7-8,11H,2,5-6,9-10H2,1H3,(H,15,16) |
InChI Key |
PLIFABXNXINWKC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CNC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 2-Aminobenzothiazole with Aldehydes or Ketones
A common route to benzothiazole derivatives involves the condensation of 2-aminobenzothiazole with aldehydes or ketones under various catalytic conditions. This method is versatile and has been optimized using different catalysts and solvents to improve yield and reaction time.
- Catalysts: Co3O4 nano-flakes, ZnO-beta zeolite, and oxalic acid dihydrate:proline low transition temperature mixtures (LTTM) have been reported as effective catalysts for these condensations, providing high yields (up to 95%) and environmentally friendly conditions.
- Solvents: Ethanol, ethyl acetate, tetrahydrofuran (THF), or neat conditions have been employed, with neat conditions sometimes giving the best yields and fastest reactions.
- Temperature: Reactions are typically carried out at room temperature to moderate heating (up to 75 °C), with some protocols using photoirradiation (λ = 450 nm) to drive the reaction.
Mannich Reaction for Substituted Benzothiazoles
The Mannich reaction involving 2-(prop-2-yn-1-ylsulfanyl)-1,3-benzothiazole and cyclic amines has been used to introduce aminoalkyl substituents on the benzothiazole ring.
- Procedure: A mixture of 2-(prop-2-yn-1-ylsulfanyl)-1,3-benzothiazole, paraformaldehyde, and cyclic amines (such as pyrrolidine derivatives) is refluxed in 1,4-dioxane with a catalytic amount of cuprous chloride for several hours.
- Yields: This method yields substituted benzothiazole derivatives with yields ranging from 42% to 76%, depending on the amine used.
- Characterization: Products are characterized by NMR, IR, and HPLC, confirming the successful substitution on the benzothiazole scaffold.
Specific Preparation of N-[(1-ethylpyrrolidin-2-yl)methyl]-1,3-benzothiazol-2-amine
Reported Methodologies
- Condensation with 1-ethylpyrrolidine-2-carboxaldehyde: The 2-aminobenzothiazole is reacted with the aldehyde in ethanol or ethyl acetate under reflux or room temperature with catalytic acid or Lewis acid catalysts (e.g., ZnO nanoparticles or oxalic acid-based green solvents) to form the imine intermediate, which can be reduced to the amine.
- One-pot synthesis: Utilizing Co3O4 nano-flake catalysts or ZnO-beta zeolite enables a one-pot cyclocondensation and amination, improving yield and reducing reaction time.
- Microwave-assisted synthesis: Microwave irradiation in solvent-free or minimal solvent conditions accelerates the reaction, yielding high purity products in shorter times.
Reaction Conditions and Optimization Data
| Entry | Catalyst/Condition | Solvent | Temperature (°C) | Time (min) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Co3O4 nano-flakes | Ethanol | 60 | 10 | 92 | High yield, short reaction |
| 2 | ZnO-beta zeolite | Ethanol | Room temp | 120 | 85 | Green catalyst, reusable |
| 3 | Oxalic acid dihydrate:proline | LTTM (green solvent) | Room temp | 150 | 90 | Eco-friendly, moderate time |
| 4 | Cuprous chloride (Mannich) | 1,4-Dioxane | 70-75 | 180 | 42-76 | For aminoalkyl derivatives |
| 5 | Microwave irradiation | Solvent-free | 100 | 15 | 88 | Rapid synthesis, solvent-free |
Data compiled from multiple studies on benzothiazole derivative synthesis.
Characterization and Purification
- Purification: Products are typically purified by recrystallization from ethyl acetate/cyclohexane mixtures or by chromatographic techniques.
- Characterization: Confirmed by ^1H NMR, ^13C NMR, FT-IR, and HPLC methods. Key spectral features include aromatic proton signals, characteristic benzothiazole C=N stretching (~1475 cm^-1), and signals for the pyrrolidine moiety.
- Yields: Optimized methods yield the target compound in 85-95% purity, with isolated yields varying from 42% to 92% depending on the method.
Summary of Research Discoveries and Advances
- The use of nano-catalysts such as Co3O4 nano-flakes and ZnO nanoparticles has significantly improved the efficiency of benzothiazole derivative synthesis, reducing reaction times and increasing yields.
- Green chemistry approaches using low-transition temperature mixtures and solvent-free microwave methods have been successfully applied, aligning with sustainable synthesis goals.
- The Mannich reaction provides a versatile route to introduce substituted pyrrolidine groups, including the 1-ethylpyrrolidin-2-yl moiety, into the benzothiazole framework.
- Photochemical methods and mild catalytic conditions have been explored to achieve selective functionalization without harsh reagents or conditions.
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethylpyrrolidin-2-yl)methyl]-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzothiazole ring can be substituted with different nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or THF.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like DMF or DMSO under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Substituted benzothiazole derivatives
Scientific Research Applications
N-[(1-ethylpyrrolidin-2-yl)methyl]-1,3-benzothiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders and as an anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of N-[(1-ethylpyrrolidin-2-yl)methyl]-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The ethylpyrrolidinylmethyl group distinguishes the target compound from simpler benzothiazol-2-amine derivatives. Key structural comparisons include:
| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| N-Phenyl-1,3-benzothiazol-2-amine | Phenyl | C₁₃H₁₀N₂S | 226.30 | Simpler structure; lacks nitrogen-rich side chain, reducing solubility |
| N-[1-(2,5-Dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine | Thienyl-ethylidene | C₁₄H₁₃N₃S₂ | 303.45 | Thiophene ring introduces sulfur and planar aromaticity |
| N-(3-Morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine | Morpholinopropyl | C₁₄H₁₉N₃OS | 277.39 | Morpholine enhances hydrophilicity; potential for hydrogen bonding |
| N-[(3-Fluorophenyl)methyl]-6-(pyridin-4-yl)-1,3-benzothiazol-2-amine | Fluorophenylmethyl-pyridinyl | C₁₉H₁₄FN₃S | 351.40 | Fluorine and pyridine improve membrane permeability and binding affinity |
Key Observations :
- The ethylpyrrolidinylmethyl group in the target compound introduces chirality and steric bulk , which may influence receptor binding compared to planar aromatic substituents (e.g., phenyl or thienyl groups) .
- Nitrogen-rich side chains (e.g., morpholinopropyl) generally enhance solubility but may reduce blood-brain barrier penetration compared to lipophilic groups .
Key Observations :
- The target compound’s synthesis yield (34%) is moderate compared to other derivatives, where yields range from 3% (CBK277757) to 53% (N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine) .
- Complex substituents (e.g., ethylpyrrolidinylmethyl) often require multi-step protocols, increasing purification challenges .
Physicochemical Properties
Substituents significantly impact physicochemical parameters:
Key Observations :
- Morpholine-containing derivatives exhibit higher aqueous solubility due to hydrogen-bonding capacity .
Key Observations :
- The ethylpyrrolidinylmethyl group’s basic nitrogen may facilitate interactions with CNS targets (e.g., PDE10A), similar to imidazo[4,5-b]pyridine derivatives .
- Antimicrobial activity in benzothiazole derivatives correlates with electron-withdrawing substituents (e.g., nitro groups), absent in the target compound .
Biological Activity
N-[(1-ethylpyrrolidin-2-yl)methyl]-1,3-benzothiazol-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₄H₁₉N₃S
- Molecular Weight : 261.39 g/mol
- CAS Number : 1078162-93-2
The biological activity of this compound can be attributed to its interaction with various biological targets. Benzothiazole derivatives are known for their ability to modulate enzyme activities and influence cellular signaling pathways.
Key Mechanisms:
- Inhibition of Enzymatic Activity : Compounds containing benzothiazole moieties often act as inhibitors of specific enzymes, including proteases and kinases.
- Antimicrobial Properties : Some studies suggest that benzothiazole derivatives exhibit antimicrobial activity against various pathogens, potentially through disruption of microbial cell wall synthesis or function.
Antimicrobial Activity
Research indicates that this compound may possess antimicrobial properties. In vitro studies have shown moderate effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 100 to 250 µg/mL .
Anticancer Potential
Certain benzothiazole derivatives are being investigated for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth by targeting specific molecular pathways .
Study 1: Antibacterial Activity
A study conducted on various benzothiazole derivatives, including this compound, evaluated their antibacterial efficacy. The results demonstrated significant antibacterial activity against Bacillus subtilis and Candida albicans, suggesting potential therapeutic applications in treating infections .
Study 2: Anticancer Efficacy
In a preclinical study, the compound was tested for its ability to inhibit cell proliferation in cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting effective cytotoxicity at concentrations below 10 µM .
Data Table: Biological Activities of this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
